Product packaging for 2,4-Dichlorobenzoyl isocyanate(Cat. No.:)

2,4-Dichlorobenzoyl isocyanate

Cat. No.: B8569322
M. Wt: 216.02 g/mol
InChI Key: QZBLGBUYTVWXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Conceptual Framework of Acyl Isocyanates in Modern Chemical Research

The conceptual framework of acyl isocyanates revolves around their high reactivity, which stems from the electrophilic nature of the carbon atom in the isocyanate group. rsc.org This makes them susceptible to nucleophilic attack by a variety of compounds, including alcohols, amines, and water. wikipedia.orgrsc.org This reactivity is central to their utility in constructing complex molecular architectures.

Modern research often focuses on harnessing this reactivity in a controlled manner to achieve specific synthetic outcomes. The development of new synthetic methodologies involving acyl isocyanates, including one-pot synthesis techniques, aims to enhance efficiency and reduce waste. evitachem.com Furthermore, computational modeling is increasingly used to predict the reactivity and stability of these compounds, aiding in the design of novel synthetic routes.

Significance of the Acyl Isocyanate Functional Group in Synthetic Chemistry

The acyl isocyanate functional group (–CONCO) is a powerful tool in synthetic chemistry. Its ability to readily react with nucleophiles allows for the formation of a diverse range of functional groups. For instance, their reaction with amines yields ureas, while their reaction with alcohols produces carbamates (urethanes). evitachem.comchemeurope.com These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and polymers. evitachem.com

The Curtius rearrangement, a classic named reaction in organic chemistry, proceeds through an acyl isocyanate intermediate to convert carboxylic acids into amines. nih.govnih.gov This transformation is widely employed in drug discovery and medicinal chemistry due to its tolerance of various functional groups and stereochemical retention. nih.govnih.gov

Positioning of 2,4-Dichlorobenzoyl Isocyanate within the Broader Acyl Isocyanate Landscape

This compound is an aromatic acyl isocyanate distinguished by a benzene (B151609) ring substituted with two chlorine atoms at the 2 and 4 positions. evitachem.com This substitution pattern significantly influences its reactivity. The electron-withdrawing nature of the chlorine atoms increases the electrophilicity of the isocyanate carbon, making this compound generally more reactive than its non-halogenated or aliphatic counterparts. rsc.orgevitachem.com

This enhanced reactivity makes it a valuable reagent for specific applications. It is primarily utilized as an intermediate in the synthesis of other chemical products. evitachem.com Its reactions are crucial for producing certain pharmaceuticals and agrochemicals. evitachem.com

Below is a data table outlining some of the key properties of this compound:

PropertyValue
Molecular Formula C₈H₃Cl₂NO₂
Molecular Weight 216.02 g/mol
Boiling Point 122-124 °C (at reduced pressure)
Appearance White to beige crystalline solid

Data sourced from multiple chemical suppliers and databases. evitachem.comchemicalbook.com

Research Trajectories and Future Directions for this compound Research

Current and future research involving this compound is likely to focus on several key areas. The development of more sustainable and efficient synthetic methods for its production remains a priority. rsc.org This includes exploring greener catalysts and reaction conditions to minimize environmental impact.

Another significant research avenue is the exploration of its applications in materials science. While its primary use has been in the synthesis of small molecules, its reactivity suggests potential for use in polymer chemistry, such as in the creation of specialized polyurethanes. evitachem.com

Furthermore, there is ongoing interest in expanding its utility in the synthesis of novel bioactive compounds. Researchers are likely to investigate new reactions and transformations involving this compound to access unique molecular scaffolds with potential therapeutic or agrochemical properties. The use of computational tools to guide these explorations will continue to be a significant trend.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3Cl2NO2 B8569322 2,4-Dichlorobenzoyl isocyanate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H3Cl2NO2

Molecular Weight

216.02 g/mol

IUPAC Name

2,4-dichlorobenzoyl isocyanate

InChI

InChI=1S/C8H3Cl2NO2/c9-5-1-2-6(7(10)3-5)8(13)11-4-12/h1-3H

InChI Key

QZBLGBUYTVWXGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)N=C=O

Origin of Product

United States

Reaction Chemistry and Mechanistic Studies of 2,4 Dichlorobenzoyl Isocyanate

Nucleophilic Additions of the Isocyanate Group

The isocyanate group (-N=C=O) of 2,4-dichlorobenzoyl isocyanate is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is the basis for its utility in synthesizing a variety of derivatives. The general mechanism involves the attack of a nucleophile on the central carbon atom of the isocyanate moiety. evitachem.com

The reaction between this compound and alcohols yields urethanes, also known as carbamates. evitachem.comkuleuven.be This reaction is a cornerstone of polyurethane chemistry. kuleuven.be The process involves the nucleophilic addition of the alcohol's hydroxyl group to the electrophilic carbon of the isocyanate. evitachem.com

The general reaction can be depicted as:

Ar-NCO + R-OH → Ar-NHCOOR

Where 'Ar' represents the 2,4-dichlorobenzoyl group and 'R' is an alkyl or aryl group from the alcohol.

The formation of urethane (B1682113) bonds can be influenced by catalysts, such as 1,4-diazabicyclo[2.2.2]octane, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). researchgate.net

Kinetic studies of the reaction between isocyanates and alcohols have revealed that the reaction mechanism can be complex. The reaction rate is influenced by several factors, including the structure of both the isocyanate and the alcohol, the solvent, and the temperature. researchgate.net

Research on the alcoholysis of phenyl isocyanate, a related compound, has shown that the reaction can be first-order in both the isocyanate and the alcohol. researchgate.net However, other studies suggest a more complex, multimolecular mechanism where alcohol associates, such as dimers or trimers, are the primary reacting species, especially at higher alcohol concentrations. kuleuven.be The observed rate constant often increases with increasing alcohol concentration, indicating that alcohol polymers are more reactive than alcohol monomers towards isocyanates. kuleuven.be

Activation energies for the reaction of aryl isocyanates with alcohols generally fall within the range of 17-54 kJ/mol, depending on the specific reactants and conditions. researchgate.net For instance, the activation energy for the reaction of phenyl isocyanate with 2-butanol (B46777) has been reported to be 41 kJ/mol in the presence of xylene and 52 kJ/mol without a solvent. researchgate.net

Table 1: Factors Influencing Alcoholysis Reaction Rates

Factor Effect on Reaction Rate References
Alcohol Structure Primary alcohols react faster than secondary alcohols. researchgate.net
Isocyanate Structure Electron-withdrawing substituents on the aromatic ring increase reactivity. researchgate.netpoliuretanos.net
Solvent The reaction rate is dependent on the solvent used. researchgate.net
Temperature Higher temperatures generally increase the reaction rate. researchgate.net
Catalysts Catalysts can significantly accelerate the reaction. researchgate.net

The reactivity of this compound is significantly influenced by stereoelectronic and substituent effects. The two chlorine atoms on the benzoyl group are electron-withdrawing, which increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack. researchgate.netpoliuretanos.net This is a general trend observed for aromatic isocyanates, where electron-withdrawing substituents enhance reactivity. poliuretanos.net

In contrast, electron-releasing groups on the isocyanate or the alcohol would be expected to decrease the reaction rate. researchgate.net Steric hindrance around the reacting centers also plays a crucial role. Bulky substituents near the isocyanate group or on the alcohol can impede the approach of the nucleophile, thereby slowing down the reaction. kuleuven.bepoliuretanos.net For example, secondary alcohols react more slowly than primary alcohols due to greater steric bulk around the hydroxyl group. researchgate.net The reactivity of bulky alcohols like cyclohexanol (B46403) is lower than less hindered ones like 2-propanol. kuleuven.be

This compound readily reacts with primary and secondary amines to form the corresponding N,N'-disubstituted ureas. evitachem.com This reaction is typically rapid and proceeds via nucleophilic addition of the amine's nitrogen atom to the isocyanate's carbonyl carbon. The reaction is generally carried out in a suitable solvent such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) at room temperature, and it does not require a base. commonorganicchemistry.com

The general reaction is as follows:

Ar-NCO + R-NH₂ → Ar-NHCONH-R

This reaction is highly efficient and is a common method for the synthesis of urea (B33335) derivatives. commonorganicchemistry.comasianpubs.org

The reaction of this compound with water is a significant process, particularly in the context of polyurethane foam production where water acts as a blowing agent. researchgate.net The initial reaction involves the nucleophilic attack of water on the isocyanate group to form an unstable carbamic acid intermediate. researchgate.netchemrxiv.org This intermediate then spontaneously decarboxylates to yield a primary amine and carbon dioxide. researchgate.net

The reaction sequence is:

Ar-NCO + H₂O → [Ar-NHCOOH] (unstable carbamic acid)

[Ar-NHCOOH] → Ar-NH₂ + CO₂

The newly formed primary amine can then react with another molecule of the isocyanate to form a disubstituted urea. researchgate.netmdpi.com This subsequent reaction is generally faster than the initial reaction with water. poliuretanos.net

This compound can react with thiols (mercaptans) to form thiocarbamates. This reaction is analogous to the reaction with alcohols, with the sulfur atom of the thiol acting as the nucleophile. The product of this reaction is an S-alkyl or S-aryl thiocarbamate. The synthesis of thiocarbamates from isocyanates and thiols can often be achieved under mild, catalyst- and solvent-free conditions. researchgate.net

The general reaction is:

Ar-NCO + R-SH → Ar-NHCO-SR

This reaction provides a direct route to thiocarbamates, which are compounds with various biological and chemical applications. researchgate.netd-nb.info

Reactions with Alcohols: Urethane Formation

Cyclization Reactions Involving the Isocyanate Moiety

The isocyanate group of this compound is a highly reactive moiety that readily participates in cyclization reactions to form a variety of heterocyclic compounds. These reactions are of significant interest in synthetic chemistry for the construction of complex molecular architectures. The reactivity of the isocyanate is driven by the electrophilic nature of its central carbon atom, making it susceptible to nucleophilic attack.

One notable application is in the synthesis of 1,2,4-triazole (B32235) derivatives. The process begins with the reaction of this compound with a suitable nucleophile, such as a thiosemicarbazide. For instance, 1-(2,4-dichlorobenzoyl)-4-arylthiosemicarbazides can be formed, which then undergo oxidative cyclization, often under basic conditions (e.g., refluxing with 1N NaOH solution), to yield the corresponding 3-(2,4-dichlorophenyl)-1,2,4-triazole-5-thiols. semanticscholar.org Similarly, the oxidative cyclization of 1-(2,4-dichloro-benzoyl)-thiosemicarbazide leads to the formation of 3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thiol. semanticscholar.org

The isocyanate can also be a precursor for other heterocyclic systems like 1,3,4-oxadiazoles. Synthetic routes to these compounds can involve the reaction of acylhydrazides with isocyanates. vulcanchem.com For example, an acylhydrazide can react with this compound, followed by a cyclization step, often mediated by a dehydrating agent, to form the 1,3,4-oxadiazole (B1194373) ring. vulcanchem.com

Furthermore, ureas derived from this compound can undergo intramolecular cyclization. For example, unsaturated N-alkoxyureas, which can be synthesized from the isocyanate, are valuable substrates for cyclization reactions. Depending on the reagents used, such as a hypervalent iodine(III) reagent combined with a bromide source, these ureas can undergo reactions like oxybromination or aminobromination to yield cyclic structures. researchgate.net

A prominent cyclization reaction involving isocyanates is cyclotrimerization, which produces isocyanurates (1,3,5-triazine-2,4,6-triones). This reaction is particularly important in polymer chemistry to enhance the thermal stability of materials like polyurethanes. nih.gov For aromatic isocyanates such as this compound, this trimerization is often catalyzed and proceeds through a stepwise anionic mechanism where a nucleophilic catalyst initiates the reaction by attacking one isocyanate molecule, followed by sequential addition of two more isocyanate molecules to form the stable six-membered ring. nih.gov

Table 1: Examples of Cyclization Reactions

Starting Material Derived from this compound Reagents/Conditions Product Reference
1-(2,4-Dichlorobenzoyl)-4-arylthiosemicarbazide 1N NaOH, Reflux 3-(2,4-Dichlorophenyl)-1,2,4-triazole-5-thiol semanticscholar.org
1-(2,4-Dichlorobenzoyl)thiosemicarbazide Oxidative Cyclization 3-(2,4-Dichlorophenyl)-1H-1,2,4-triazole-5-thiol semanticscholar.org
This compound Acylhydrazide, Dehydrating Agent 2,5-Disubstituted-1,3,4-oxadiazole vulcanchem.com
This compound (3 equivalents) Anionic Catalyst 1,3,5-Tris(2,4-dichlorobenzoyl)isocyanurate nih.gov

Exploration of Rearrangement Mechanisms

Rearrangement reactions are fundamental in organic chemistry for altering the carbon skeleton of a molecule. Several named reactions involve the formation of an isocyanate intermediate through the rearrangement of a precursor, and these are key synthetic routes to compounds like this compound. These reactions typically involve the migration of a group to an electron-deficient nitrogen atom. mvpsvktcollege.ac.in

The Curtius Rearrangement is a prime example, involving the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate with the loss of nitrogen gas. lscollege.ac.in To synthesize this compound via this method, one would start with 2,4-dichlorobenzoyl azide. The generally accepted mechanism for the thermal rearrangement is a concerted process where the R-group (the 2,4-dichlorobenzoyl group) migrates to the nitrogen atom simultaneously with the expulsion of dinitrogen gas, thus avoiding the formation of a discrete nitrene intermediate. lscollege.ac.in The migration occurs with complete retention of the substituent's configuration. lscollege.ac.in

R-C(=O)N3 → R-N=C=O + N2

The Lossen Rearrangement is another method that converts a hydroxamic acid, or more commonly its O-acyl derivative, into an isocyanate. numberanalytics.com The reaction is typically performed under basic conditions, which deprotonate the hydroxamic acid derivative. numberanalytics.com This is followed by a spontaneous rearrangement where the carboxylate leaving group departs, leading to the formation of the isocyanate. numberanalytics.combdu.ac.in

The Hofmann Rearrangement converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. mvpsvktcollege.ac.in Treatment of 2,4-dichlorobenzamide (B1293658) with bromine or chlorine in a basic solution would lead to the formation of this compound, which is then typically hydrolyzed in situ to the corresponding amine.

The Schmidt Reaction involves the reaction of a carboxylic acid with hydrazoic acid (HN₃) under acidic conditions to yield an amine, again via an isocyanate intermediate. mvpsvktcollege.ac.in Alternatively, reacting a carboxylic acid with an acyl azide can also lead to the isocyanate. lscollege.ac.in

In all these cases, this compound is the key intermediate formed through a 1,2-rearrangement to an electron-deficient nitrogen atom. mvpsvktcollege.ac.inbdu.ac.in The stability and subsequent reactivity of the formed isocyanate can then be harnessed for further synthetic transformations. lscollege.ac.in

Catalysis of Isocyanate Reactions

The reactions of isocyanates are often accelerated by catalysts, which can be broadly categorized into metal-based catalysts and organocatalysts. These catalysts play a crucial role in controlling reaction rates and influencing selectivity towards desired products.

A wide range of metal compounds are effective catalysts for reactions involving isocyanates, particularly the reaction with hydroxyl groups to form urethanes (carbamates). wernerblank.com

Tin Catalysts: Organotin compounds, with dibutyltin (B87310) dilaurate being a prominent example, are widely used as highly effective catalysts for the isocyanate-hydroxyl reaction. wernerblank.com However, due to toxicity concerns, there is a significant research effort to find alternatives. wernerblank.com

Zirconium Catalysts: Zirconium chelates, such as those involving acetylacetone (B45752) (2,4-pentanedione), have emerged as effective and more selective catalysts. wernerblank.com These catalysts are believed to function by activating the hydroxyl group, facilitating a selective reaction with the isocyanate via an insertion mechanism. wernerblank.com A key advantage is their preference for catalyzing the isocyanate-hydroxyl reaction over the competing reaction with water, which is beneficial in applications like water-borne coatings. wernerblank.com

Iron Catalysts: Iron, being abundant and non-toxic, is an attractive metal for catalysis. mdpi.com Iron-based catalysts, including those supported on carbon materials (Fe/C), have been developed for various organic transformations. mdpi.com For instance, Fe-pincer complexes have been shown to catalyze the hydrogenation of various unsaturated compounds. mdpi.com In the context of isocyanate chemistry, iron complexes can facilitate reactions such as cyclotrimerization.

Palladium Catalysts: Palladium complexes are versatile catalysts in organic synthesis. For isocyanate reactions, palladium acetate (B1210297) in the presence of a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃) has been used to catalyze the ring-opening cyclization of 2-vinylaziridines with isocyanates to produce imidazolidin-2-ones. researchgate.net

Table 2: Examples of Metal-Based Catalysts for Isocyanate Reactions

Catalyst Type Example Catalyst Typical Reaction Catalyzed Reference
Organotin Dibutyltin dilaurate Isocyanate + Hydroxyl → Urethane wernerblank.com
Zirconium Chelate Zirconium acetylacetonate Isocyanate + Hydroxyl → Urethane wernerblank.com
Iron Complex Fe-pincer complexes Hydrogenation mdpi.com
Palladium Complex Palladium acetate / PPh₃ Ring-opening cyclization with isocyanates researchgate.net

Organocatalysis in Isocyanate Reactions

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions, offering a complementary approach to metal-based catalysis. uni-giessen.decardiff.ac.uk This field has grown rapidly, providing green and efficient methods for numerous transformations.

Amine and Amidine Catalysts: Tertiary amines (e.g., 1,4-diazabicyclo[2.2.2]octane, DABCO) and stronger bases like amidines are common catalysts for isocyanate reactions. rsc.org In the reaction of isocyanates with alcohols, tertiary amines are proposed to operate through a concerted termolecular mechanism. rsc.org More basic catalysts, such as amidines, can deprotonate the alcohol to form a more nucleophilic alkoxide anion, leading to a stepwise anionic mechanism and often accelerating subsequent reactions like allophanate (B1242929) and isocyanurate formation. rsc.org

Carboxylate Catalysts: Carboxylate anions, such as potassium acetate, are widely used industrial catalysts for the cyclotrimerization of aromatic isocyanates to form thermally stable isocyanurates. nih.gov The mechanism is believed to be initiated by the nucleophilic addition of the carboxylate anion to the electrophilic carbon of the isocyanate. This forms a reactive intermediate that sequentially adds two more isocyanate molecules, ultimately leading to the cyclic trimer. nih.gov

Thiourea (B124793) and Squaramide Catalysts: Bifunctional catalysts like thioureas and squaramides are capable of activating both the nucleophile and the electrophile through hydrogen bonding. In the context of reactions involving isocyanate-derived substrates, these catalysts can provide high levels of stereocontrol in asymmetric synthesis. nih.gov For example, they have been employed in enantioselective Diels-Alder reactions of dienals, which could be conceptually applied to systems derived from this compound. nih.gov

Chiral Phase-Transfer Catalysts: In reactions involving the generation of isocyanate precursors, such as the conjugate addition of cyanide to an alkylidene malonate, chiral phase-transfer catalysts have been used to achieve high enantioselectivity. mdpi.com These catalysts function by transporting an anion from an aqueous or solid phase to an organic phase where the reaction occurs within a chiral environment.

Derivatization Strategies and Synthetic Utility of 2,4 Dichlorobenzoyl Isocyanate

Synthesis of Substituted Urea (B33335) and Thiourea (B124793) Derivatives

The reaction of isocyanates with primary or secondary amines is a fundamental and efficient method for the synthesis of substituted urea derivatives. nih.govorganic-chemistry.org Similarly, the reaction with thiols can produce thiocarbamates (thiourethanes). nih.govrsc.org 2,4-Dichlorobenzoyl isocyanate readily reacts with nucleophiles like amines to form ureas. evitachem.com This transformation is typically a rapid and high-yielding process, often proceeding without the need for a catalyst. rsc.org

The general reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isocyanate group. diva-portal.org This process is a cornerstone in combinatorial chemistry for creating libraries of urea compounds. google.com

Thiourea derivatives can also be synthesized using isocyanates as starting materials. While direct reaction with a thiol leads to a thiocarbamate, thioureas are typically formed by reacting an isocyanate with an appropriate sulfur-containing nucleophile or through a multi-step synthesis involving an isothiocyanate intermediate. mdpi.comcore.ac.uk For instance, substituted thioureas containing 1,2,4-triazole (B32235) moieties have been synthesized by reacting thiocarbohydrazide (B147625) with urea or thiourea precursors, which can be derived from isocyanates. mdpi.comnih.gov

Table 1: Examples of Urea and Thiourea Synthesis using Isocyanates This table presents generalized reactions for isocyanates, applicable to this compound.

Reactant A Reactant B (Nucleophile) Product Reference(s)
Isocyanate Primary/Secondary Amine N,N'-Substituted Urea nih.gov, organic-chemistry.org
Isocyanate Thiol S-Thiocarbamate nih.gov, rsc.org

Formation of Semicarbazide (B1199961) Derivatives

Semicarbazide derivatives are readily synthesized through the reaction of isocyanates with hydrazides (acylhydrazines). google.comajchem-b.com This reaction is a convenient and common method for producing N-substituted semicarbazides. mdpi.comajchem-b.com The process involves the nucleophilic addition of the terminal nitrogen atom of the hydrazide to the isocyanate's carbonyl carbon. mdpi.com

For example, various N-benzoyl-N'-furoyl semicarbazide derivatives have been prepared by reacting substituted benzoyl isocyanates with 5-substituted aryl-2-furoyl hydrazines in an anhydrous atmosphere. mdpi.com The resulting semicarbazides can be valuable intermediates for the synthesis of other heterocyclic compounds, such as 1,2,4-triazoles, through cyclization reactions. researchgate.netptfarm.pl

Reaction Scheme: Synthesis of Semicarbazide Derivatives

R-C(=O)N=C=O + H₂N-NH-C(=O)-R' → R-C(=O)NH-C(=O)NH-NH-C(=O)-R' (Isocyanate + Hydrazide → Semicarbazide Derivative)

This methodology has been applied to synthesize a variety of semicarbazide structures with potential biological activities. ajchem-b.com

Application in Heterocyclic Compound Synthesis

This compound and its derivatives are key precursors in the synthesis of a multitude of heterocyclic compounds. researchgate.netresearchgate.net Heterocycles are cyclic compounds containing atoms of at least two different elements in their ring, and they form the basis of many pharmaceutical and agrochemical products. uomus.edu.iq

While direct routes may exist, a common strategy involves the conversion of 2,4-dichlorobenzoyl chloride to 2,4-dichlorobenzoyl isothiocyanate, which then serves as a versatile building block. researchgate.netresearchgate.net Treatment of this isothiocyanate with urea results in the formation of a triazine derivative. researchgate.netresearchgate.net Specifically, the reaction yields a 1,3,5-triazine (B166579) system. researchgate.net

Similarly, reacting the 2,4-dichlorobenzoyl isothiocyanate with malononitrile (B47326) leads to the synthesis of a 1,3-oxazine derivative. researchgate.netresearchgate.net The isocyanate group's high reactivity allows it to participate in cycloaddition and condensation reactions that are fundamental to forming these six-membered heterocyclic rings. researchgate.netnih.govnih.gov

The synthetic utility of this compound's derivatives extends to the preparation of other important heterocycles. The reaction of 2,4-dichlorobenzoyl isothiocyanate with acetylacetone (B45752) yields a mercapto acetyl pyridine (B92270) derivative. researchgate.netresearchgate.net This pyridine compound can then act as a precursor for the synthesis of more complex fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines. researchgate.net

Furthermore, the reaction of the same isothiocyanate with an enamine, such as 4-phenylaminopent-3-en-2-one, affords a pyrimidinethione. researchgate.netresearchgate.net These pyrimidinethione structures are also valuable intermediates for further chemical transformations. researchgate.net

The reactivity of this compound and its derivatives allows for their incorporation into a wide array of other heterocyclic frameworks. For instance, hydrazide derivatives formed from 2,4-dichlorobenzoyl hydrazine (B178648) can be reacted with various reagents to synthesize 1,3,4-oxadiazoles. researchgate.net The initial hydrazide can also be used to create hydrazones, which are themselves precursors to other cyclic systems. wisdomlib.org The cyclization of semicarbazide derivatives, which are formed from isocyanates, is a well-established route to 1,2,4-triazolin-5-ones. ptfarm.pl These examples underscore the role of this compound as a foundational element for building diverse and complex heterocyclic molecules. ptfarm.plwisdomlib.orgresearchgate.net

Table 2: Heterocyclic Systems Derived from 2,4-Dichlorobenzoyl Isothiocyanate This table summarizes heterocycles synthesized from the isothiocyanate derivative of 2,4-Dichlorobenzoyl chloride.

Reagent for Isothiocyanate Resulting Heterocyclic System Reference(s)
Urea s-Triazine researchgate.net, researchgate.net
Malononitrile 1,3-Oxazine researchgate.net, researchgate.net
Acetylacetone Mercapto Acetyl Pyridine researchgate.net, researchgate.net

Polymer Precursor Chemistry

Isocyanates are fundamental building blocks in polymer chemistry, most notably for the production of polyurethanes. evitachem.comaidic.it Polyurethanes are formed through the polymerization reaction of di- or poly-isocyanates with polyols (compounds with multiple hydroxyl groups). aidic.itresearchgate.net this compound, as an aromatic isocyanate, can act as a key monomer in such polymerization processes. evitachem.com

Its incorporation into a polymer backbone can impart specific properties to the resulting material. The reactivity of aromatic isocyanates is generally higher than that of aliphatic isocyanates, which influences the polymerization conditions. diva-portal.orgaidic.it While often diisocyanates are used to build the main polymer chain, a monofunctional isocyanate like this compound can be used to introduce specific end-groups or side-chains, functionalizing the polymer for particular applications. Another related compound, Bis(2,4-Dichlorobenzoyl)peroxide, is used as a catalyst for the polymerization of monomers to create pharmaceutical-grade polymers. nordmann.global

Polyurethane Backbone Formation via Isocyanate Reactivity

Polyurethanes are a class of polymers characterized by the presence of urethane (B1682113) linkages (−NH−(C=O)−O−) in their main chain. wikipedia.org The fundamental synthesis of these polymers involves the reaction of an isocyanate with a polyol, which is a compound containing multiple hydroxyl (-OH) groups. l-i.co.ukscispace.com Aromatic isocyanates, such as this compound, are often utilized in polyurethane production. evitachem.coml-i.co.uk

The reaction is a polyaddition process where the isocyanate group reacts with the hydroxyl groups of the polyol. l-i.co.uk This reaction proceeds readily, often at room temperature, to form the characteristic carbamate (B1207046) (urethane) links that constitute the polymer backbone. l-i.co.uk The properties of the resulting polyurethane can be tailored based on the specific structure of the isocyanate and polyol used. rsc.org For instance, polyester (B1180765) polyols can impart improved solvent and abrasion resistance to the final polymer. wikipedia.org The use of this compound as the isocyanate component introduces dichlorophenyl groups into the polymer structure.

Table 1: Polyurethane Synthesis with this compound

Reactant A Reactant B Resulting Linkage Polymer Class

An important consideration in polyurethane synthesis is the high reactivity of isocyanates with water. l-i.co.uk If moisture is present, the isocyanate will react with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide gas. This side reaction can be undesirable or intentionally used for creating polyurethane foams. l-i.co.uk

Polyurea Structure Generation via Isocyanate Reactions

Polyurea polymers are defined by the presence of urea linkages (–NH–CO–NH–) in their repeating units. mdpi.com The synthesis of polyurea is achieved through the step-growth polymerization reaction between an isocyanate component and a polyamine (a compound with two or more amine groups). nih.gov This reaction is characteristically very rapid and highly exothermic. mdpi.com

The high nucleophilicity of the primary amine groups in the polyamine leads to a reaction with isocyanates that is orders of magnitude faster than the corresponding reaction with alcohols to form polyurethanes. mdpi.com Consequently, the diamine-diisocyanate reaction for polyurea synthesis occurs quickly at ambient temperatures without the need for a catalyst. mdpi.com When this compound is used as the isocyanate monomer, it reacts with the amine groups to form the polyurea backbone. tri-iso.com This process allows for the incorporation of the dichlorobenzoyl moiety into the polymer chain, influencing its final properties.

Table 2: Polyurea Synthesis with this compound

Reactant A Reactant B Resulting Linkage Polymer Class

The synthesis can proceed via two main pathways: the direct diamine-diisocyanate reaction or the water-diisocyanate pathway. mdpi.com In the latter, the isocyanate first reacts with water to generate an amine in situ, which then reacts with another isocyanate group to form the urea linkage. mdpi.comnih.gov However, the direct reaction with diamines is more common for targeted polyurea synthesis. mdpi.com

Blocked Isocyanate Chemistry for Controlled Polymerization

The high reactivity of isocyanates can be challenging for certain applications, particularly in one-component systems that require a long shelf-life at ambient temperatures. wikipedia.org Blocked isocyanate chemistry provides a solution by temporarily protecting the isocyanate group, thereby controlling its reactivity. wikipedia.org A blocked isocyanate is formed by reacting an isocyanate, such as this compound, with a "blocking agent." wikipedia.org This creates a new, more stable functional group.

This blocked isocyanate is stable at room temperature in the presence of compounds with which it would normally react, such as polyols or polyamines. wikipedia.org The reactive isocyanate group can be regenerated by applying a stimulus, most commonly heat. usm.edu When heated to a specific "deblocking temperature," the blocking agent is released, and the free isocyanate group is restored, allowing the polymerization reaction to proceed. wikipedia.orgusm.edu This thermal deprotection enables controlled polymerization, as the reaction is initiated only when desired. usm.edu

Common blocking agents include phenols, lactams (e.g., caprolactam), and oximes (e.g., methyl ethyl ketoxime - MEKO). wikipedia.orgusm.edu The choice of blocking agent is critical as it determines the deblocking temperature and, therefore, the curing conditions of the polymer system. wikipedia.orgresearchgate.net This strategy allows for the formulation of stable, one-component polyurethane or polyurea systems that cure only upon heating. wikipedia.org

Table 3: Common Blocking Agents and Typical Deblocking Temperature Ranges

Blocking Agent Class Example Typical Deblocking Temperature (°C)
Oximes Methyl Ethyl Ketoxime (MEKO) 120 - 150
Lactams ε-Caprolactam > 150
Azoles Pyrazole, Triazole ~130 (can be lower with catalyst)
Phenols Phenol ~150

Note: Deblocking temperatures are approximate and can be influenced by catalysts and the specific isocyanate structure. wikipedia.orgresearchgate.net

Computational and Theoretical Investigations of 2,4 Dichlorobenzoyl Isocyanate

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

No dedicated studies presenting quantum chemical calculations on the molecular structure and electronic properties of 2,4-Dichlorobenzoyl isocyanate were identified. Research in this area typically involves methods like Density Functional Theory (DFT) to determine optimized 3D geometries, bond lengths, bond angles, and electronic properties such as Mulliken charges, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential maps. However, specific data tables and detailed research findings for these properties for this compound are not available in the reviewed literature.

Reaction Mechanism Elucidation via Computational Modeling

There is a lack of published research that elucidates the reaction mechanisms of this compound through computational modeling. While the reactivity of isocyanates, in general, is a subject of theoretical investigation, specific studies modeling the reactions of the 2,4-dichloro substituted benzoyl isocyanate could not be found.

Energy Profiles and Transition State Analysis

No literature was found that provides energy profiles or transition state analyses for reactions involving this compound. Such studies would typically involve mapping the potential energy surface of a reaction, identifying transition state structures, and calculating activation energies. This information is currently not documented for this specific compound.

Thermodynamic and Kinetic Parameter Prediction

Specific predicted thermodynamic and kinetic parameters, such as enthalpy of reaction, Gibbs free energy, and rate constants, derived from computational models for this compound are not available in the scientific literature. While general computational methods for predicting these parameters for chemical reactions exist, they have not been specifically applied to and published for this compound.

Solvent Effects on Isocyanate Reactivity: A Theoretical Perspective

While the influence of solvents on the reactivity of isocyanates is a known phenomenon and has been studied for other isocyanates, no theoretical studies focusing specifically on the solvent effects on the reactivity of this compound were retrieved. A theoretical perspective on how different solvents might influence the reaction rates and mechanisms of this particular compound has not been a subject of published research.

Correlation between Theoretical and Experimental Kinetic Data

A search for studies that establish a correlation between theoretical and experimental kinetic data for reactions of this compound yielded no results. Such research is crucial for validating computational models, but it appears that neither the requisite experimental kinetic data nor the corresponding theoretical calculations have been published for this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 2,4-dichlorobenzoyl isocyanate, both ¹H and ¹³C NMR provide critical data for structural verification.

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the three protons on the dichlorinated benzene (B151609) ring. The substitution pattern dictates a specific set of chemical shifts and coupling constants. The proton ortho to the carbonyl group (at the C6 position) is expected to be the most deshielded due to the anisotropic effect of the C=O bond, appearing at the lowest field. The remaining two protons would appear at slightly higher fields, with their splitting patterns (doublet, doublet of doublets) determined by their coupling to adjacent protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-3 7.4 - 7.6 dd J(H3-H5) ≈ 2.0, J(H3-H6) ≈ 0.5
H-5 7.3 - 7.5 d J(H5-H6) ≈ 8.5

Note: Data are predicted based on analogous structures and standard NMR principles, as specific experimental data for this compound is not widely published.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would confirm the presence of the isocyanate and carbonyl groups, which are typically found at the low-field end of the spectrum. The six carbons of the benzene ring would present distinct signals, with their chemical shifts influenced by the chlorine and benzoyl isocyanate substituents. Carbons directly attached to chlorine atoms (C-2 and C-4) would exhibit shifts characteristic of halogenated aromatic systems.

Table 2: Predicted ¹³C NMR Resonances for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
-N=C=O 120 - 125
-C=O 165 - 170
C-1 (ipso to C=O) 130 - 135
C-2 (ipso to Cl) 138 - 142
C-3 130 - 132
C-4 (ipso to Cl) 135 - 140
C-5 127 - 129

Note: Predicted values are based on established ranges for similar functional groups and substituted aromatic compounds.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including IR and Raman, are exceptionally useful for identifying the specific functional groups within a molecule.

Infrared (IR) Spectroscopy : The IR spectrum of this compound is dominated by a very strong and sharp absorption band characteristic of the asymmetric stretching vibration of the isocyanate (-N=C=O) group, typically appearing in the 2250–2285 cm⁻¹ region. This peak is an unambiguous indicator of the isocyanate moiety. Another significant absorption is the stretching vibration of the benzoyl carbonyl (C=O) group, expected around 1700-1740 cm⁻¹. Additional bands corresponding to C-Cl stretching and C=C stretching of the aromatic ring would also be present.

Raman Spectroscopy : Raman spectroscopy complements IR by providing information on symmetric vibrations and less polar bonds. While the isocyanate stretch is also visible in Raman spectra, it is often weaker than in the IR. Raman spectroscopy can be particularly useful for characterizing the vibrations of the aromatic ring and other symmetric modes within the molecule.

Table 3: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Expected Intensity (IR)
Isocyanate (-N=C=O) Asymmetric Stretch 2250 - 2285 Very Strong, Sharp
Carbonyl (C=O) Stretch 1700 - 1740 Strong
Aromatic Ring (C=C) Stretch 1450 - 1600 Medium to Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound, the nominal molecular weight is 215 g/mol . A key feature in the mass spectrum would be the isotopic pattern caused by the presence of two chlorine atoms. The natural abundance of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio) would result in a characteristic cluster of peaks for the molecular ion (M⁺) at m/z 215, M+2 at m/z 217, and M+4 at m/z 219, with relative intensities of roughly 9:6:1.

The fragmentation of the molecule under electron ionization (EI) would likely proceed through several key pathways:

Formation of the 2,4-dichlorobenzoyl cation (m/z 173) through the loss of the isocyanate radical (·NCO). This is often a major fragmentation pathway for acyl isocyanates.

Subsequent loss of a carbon monoxide (CO) molecule from the benzoyl cation to yield the 2,4-dichlorophenyl cation (m/z 145).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. HRMS would be able to distinguish the exact mass of this compound from other compounds with the same nominal mass but different elemental compositions. This technique is crucial for confirming the identity of the compound without ambiguity.

Table 4: Calculated Exact Masses for Key Ions

Ion Elemental Formula Calculated Monoisotopic Mass (Da)
[M]⁺ (Molecular Ion) C₈H₃³⁵Cl₂NO₂ 214.9541
[M-NCO]⁺ C₇H₃³⁵Cl₂O 172.9561

X-ray Single Crystal Diffraction for Solid-State Structure Determination

X-ray single crystal diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide definitive information on:

Bond Lengths and Angles : Precise measurement of all bond lengths (e.g., C=O, N=C, C-Cl) and angles within the molecule.

Conformation : The dihedral angle between the plane of the aromatic ring and the benzoyl isocyanate group.

Intermolecular Interactions : How individual molecules pack together in the crystal lattice, revealing any significant non-covalent interactions like halogen bonding or π-π stacking.

A review of the available literature and crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been reported. However, analysis of related structures, such as derivatives formed from its reaction, confirms the utility of this technique in unambiguously defining molecular geometry.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the characterization of chemical compounds, providing quantitative information about the elemental composition of a substance. This analytical method is fundamental in verifying the empirical formula of a newly synthesized or purified compound, such as this compound. By precisely measuring the weight percentages of constituent elements—typically carbon (C), hydrogen (H), nitrogen (N), and in this case, chlorine (Cl) and oxygen (O)—elemental analysis offers a direct means of confirming the compound's stoichiometry.

The process involves the complete combustion of a small, accurately weighed sample of the compound in a controlled environment. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are then meticulously collected and quantified. From these measurements, the percentage of each element in the original sample can be determined. For halogen-containing compounds like this compound, specific methods are employed to determine the chlorine content. The oxygen percentage is typically determined by difference.

The experimentally determined elemental composition is then compared against the theoretical values calculated from the compound's proposed molecular formula (C₈H₃Cl₂NO). A close correlation between the experimental and theoretical data provides strong evidence for the structural integrity and purity of the compound.

While specific experimental data for this compound is not available in the provided search results, the theoretical elemental composition can be calculated from its molecular formula, C₈H₃Cl₂NO. These theoretical values serve as a benchmark for any future experimental analysis.

The following table outlines the theoretical elemental composition of this compound.

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Percentage (%)
CarbonC12.011896.08845.35
HydrogenH1.00833.0241.43
ChlorineCl35.453270.90633.46
NitrogenN14.007114.0076.61
OxygenO15.999115.9997.55
Total 211.024 100.00

Green Chemistry Principles in the Context of Acyl Isocyanate Synthesis and Utilization

Minimizing Hazardous Reagents and Byproducts in Isocyanate Synthesis

The traditional synthesis of isocyanates, including acyl isocyanates like 2,4-Dichlorobenzoyl isocyanate, has historically relied on the use of phosgene (B1210022). digitellinc.comnih.gov Phosgene is an extremely toxic and corrosive gas, and its use generates hydrogen chloride as a byproduct, posing significant safety and environmental challenges. digitellinc.comwikipedia.org Green chemistry principles strongly advocate for the replacement of such hazardous materials with safer alternatives.

A primary strategy for circumventing the dangers of phosgene is the adoption of phosgene-free synthetic routes. digitellinc.com One of the most prominent methods for producing acyl isocyanates without phosgene is the Curtius rearrangement. nih.govwikipedia.org This reaction involves the thermal decomposition of an acyl azide (B81097), which can be prepared from the corresponding carboxylic acid. wikipedia.orgnih.gov In the context of this compound, the synthesis would begin with 2,4-Dichlorobenzoic acid. This acid is converted to an acyl azide, which then rearranges to form the desired this compound, releasing harmless nitrogen gas as the only byproduct. wikipedia.orgmasterorganicchemistry.com

Key Features of the Curtius Rearrangement:

Avoids the use of phosgene. nih.gov

The primary byproduct is dinitrogen (N₂), which is environmentally benign. masterorganicchemistry.com

The reaction proceeds with retention of the migrating group's stereochemistry. nih.govnih.gov

It is applicable to a wide range of aliphatic, aromatic, and heterocyclic carboxylic acids. nih.gov

For laboratory-scale syntheses where phosgene chemistry is still employed, solid and less hazardous phosgene surrogates like triphosgene (B27547) have been adopted to minimize risks. orgsyn.org These alternatives, while still requiring careful handling, reduce the dangers associated with storing and using gaseous phosgene. orgsyn.org

Atom Economy and Reaction Efficiency in Isocyanate Chemistry

Atom economy, a core principle of green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final product. jocpr.com Reactions with high atom economy are preferred as they generate less waste.

The synthesis of this compound via the Curtius rearrangement offers a significant improvement in atom economy compared to phosgene-based routes. The key rearrangement step, the decomposition of 2,4-Dichlorobenzoyl azide, is highly atom-economical.

Reaction: C₇H₃Cl₂CON₃ (2,4-Dichlorobenzoyl azide) → C₇H₃Cl₂CNO (this compound) + N₂

In this step, all atoms from the acyl azide, except for the two nitrogen atoms that form N₂ gas, are incorporated into the isocyanate product.

In contrast, synthesis using phosgene (COCl₂) and the corresponding primary amide (2,4-Dichlorobenzamide) would theoretically generate two molecules of hydrogen chloride (HCl) for every molecule of isocyanate, significantly lowering the atom economy.

Furthermore, many reactions of isocyanates are themselves highly atom-economical. For instance, the reaction of this compound with alcohols to form carbamates or with amines to form ureas are addition reactions. In these cases, all the atoms of the reactants are incorporated into the product, resulting in 100% atom economy. acs.orgnih.gov This makes isocyanates efficient intermediates for synthesis, provided their own synthesis is conducted in an atom-economical manner. acs.org

Development of Non-Isocyanate Pathways for Related Materials

Given the inherent toxicity of isocyanates, a significant green chemistry approach involves developing synthetic routes that produce isocyanate-derived materials without using isocyanates as intermediates. mdpi.comlibretexts.org This strategy, often referred to as a "non-isocyanate pathway," enhances safety by avoiding the handling of hazardous compounds. nih.gov

For materials typically derived from this compound, such as N-acylureas and N-acylcarbamates, alternative methods are being explored. These methods often employ "isocyanate equivalents" or masked isocyanates that are more stable and less hazardous.

Examples of Non-Isocyanate Approaches:

From Carbamates: Aryl N-phenylcarbamates can react with carboxylic acids in the presence of a catalyst to form amides, bypassing the need for isocyanates. researchgate.net This approach could be adapted to produce amides that would otherwise be synthesized from this compound.

Using Carbonyldiimidazole (CDI): CDI is a safer alternative for synthesizing ureas, carbamates, and thiocarbamates. organic-chemistry.orgrsc.org It can react sequentially with an amine and then another nucleophile (like an alcohol or another amine) to generate the desired product without forming a free isocyanate intermediate. rsc.org

From Hindered Ureas: Certain hindered trisubstituted ureas can act as masked isocyanates, decomposing under neutral conditions to generate a transient isocyanate intermediate that is immediately captured by a nucleophile in the reaction mixture. nih.gov This in-situ generation minimizes exposure and risk.

These pathways lead to the formation of valuable chemical structures like polyhydroxyurethanes (from cyclic carbonates and amines) and other functional polymers without the direct involvement of toxic isocyanate precursors. nih.gov

Sustainable Catalyst Development for Isocyanate Reactions

Catalysts play a crucial role in isocyanate chemistry, particularly in the synthesis of polyurethanes where isocyanates react with polyols. mdpi.com Traditionally, organotin compounds like dibutyltin (B87310) dilaurate have been widely used. wernerblank.com However, due to the aquatic toxicity of some organotin compounds, there is a significant push to develop more sustainable and less toxic alternatives. mdpi.comwernerblank.com

Research into "greener" catalysts has focused on various metals that are more environmentally benign.

Catalyst TypeExamplesAdvantages
Bismuth Catalysts Bismuth triflate, Bismuth neodecanoateLow toxicity, high catalytic efficiency, active towards both gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions. mdpi.com
Zirconium Catalysts Zirconium chelatesLow toxicity, selective for the isocyanate-hydroxyl reaction over the isocyanate-water reaction. wernerblank.com
Other Metal Catalysts Iron, Zinc, Copper, Cobalt, Titanium complexesReduced toxicity compared to tin, potential for tailored catalytic activity. mdpi.com
Organic Acid Catalysts Methanesulfonic acid, Trifluoromethanesulfonic acidMetal-free, can be more efficient than tin catalysts in certain applications, effective at low loadings and mild conditions. mdpi.com

Another catalytic approach that aligns with green chemistry principles is the catalyzed carbonylation of nitroaromatic compounds. This method can produce isocyanates without using phosgene, employing transition metal catalysts to facilitate the reaction of nitro compounds with carbon monoxide. researchgate.net This pathway represents an appealing alternative for the industrial production of aromatic isocyanates. researchgate.net

Exploration of Bio-Based Feedstocks for Acyl Isocyanate Precursors

A long-term goal of green chemistry is to replace fossil fuel-based feedstocks with renewable, bio-based alternatives. kit.edu The precursor for this compound is 2,4-Dichlorobenzoic acid, an aromatic carboxylic acid. wikipedia.org The chemical industry is actively exploring pathways to produce aromatic compounds, known as bio-based aromatics, from renewable resources like lignocellulosic biomass. kit.edu

The production of carboxylic acids from bio-based feedstocks is an area of intense research. nih.govnih.gov Technologies utilizing mixed microbial cultures can convert complex organic waste into valuable medium-chain carboxylic acids. nih.govnih.gov While the direct biological production of a specific chlorinated aromatic like 2,4-Dichlorobenzoic acid is complex, the synthesis of its fundamental aromatic carboxylic acid precursors from biomass is a crucial first step.

Potential Bio-Based Routes to Precursors:

Fermentation of Sugars: Microbial fermentation can convert sugars derived from biomass into a variety of platform chemicals, including some that can be chemically converted to aromatic compounds.

Lignin Valorization: Lignin, a major component of biomass, is rich in aromatic structures and represents a promising feedstock for producing bio-based aromatic chemicals. kit.edu

Waste Conversion: Organic waste from food production and other industries can be transformed into carboxylic acids through anaerobic digestion and chain elongation processes. nih.govnih.gov

Once a bio-based benzoic acid is produced, it would still require chemical modification (chlorination) to become the direct precursor for this compound. However, developing a sustainable source for the core chemical structure is a key principle of green chemistry aimed at reducing reliance on petrochemicals. researchgate.netrsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2,4-dichlorobenzoyl isocyanate, and how is its purity validated?

  • Methodological Answer : this compound is synthesized via the reaction of 2,4-dichlorobenzamide with oxalyl chloride under reflux conditions in toluene or dichloromethane. The reaction typically proceeds at 75–80°C for 24 hours, followed by solvent removal under vacuum . Purity is confirmed using Fourier-transform infrared spectroscopy (FTIR) to detect the isocyanate (-NCO) stretch (~2250 cm⁻¹) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the absence of unreacted starting materials or side products. X-ray diffraction (XRD) may also be employed for structural confirmation if crystalline derivatives are obtained .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Due to its reactivity and potential toxicity, handling requires:

  • Use of a fume hood to avoid inhalation of vapors.
  • Personal protective equipment (PPE), including nitrile gloves, goggles, and flame-resistant lab coats.
  • Storage in airtight containers under inert gas (e.g., nitrogen) to prevent moisture-induced degradation.
  • Emergency protocols for spills, including neutralization with dry sand or vermiculite, as water may exacerbate reactivity .

Q. Which spectroscopic techniques are most effective for characterizing derivatives of this compound?

  • Methodological Answer :

  • FTIR : Identifies functional groups (e.g., -NCO at ~2250 cm⁻¹, thiourea C=S at ~1250 cm⁻¹) .
  • UV-Vis Spectroscopy : Monitors charge-transfer transitions in metal complexes (e.g., d-d transitions in iron(III) complexes at 400–600 nm) .
  • NMR (¹H/¹³C) : Resolves substituent effects on aromatic protons (e.g., deshielding due to electron-withdrawing Cl groups) .
  • Mass Spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns, particularly for thiourea or urea derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing metal complexes with this compound-derived ligands?

  • Methodological Answer : Key parameters include:

  • Solvent Choice : Ethanol or DMSO enhances ligand solubility and metal-ligand coordination.
  • Molar Ratios : A 2:1 ligand-to-metal ratio is typical for bis-complexes (e.g., Fe(III) complexes) to ensure saturation of coordination sites .
  • Reaction Time and Temperature : Reflux at 75°C for 7 hours maximizes yield (e.g., 97.58% for iron(III) complexes) while minimizing decomposition .
  • Stirring Rate : Vigorous agitation (e.g., magnetic stirring at 500 rpm) ensures homogeneous mixing and kinetic efficiency .

Q. What computational approaches are used to predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina evaluates binding affinity (ΔG) to target proteins (e.g., ribonucleotide reductase, ΔG = -7.76 kcal/mol for iron(III) complexes). Hydrogen bonding (e.g., with Arg 293, Ser 217) and hydrophobic interactions are critical for stability .
  • Pharmacokinetic Modeling : Tools like SwissADME predict absorption (e.g., 97.8% HIA for oral bioavailability) and permeability (Caco-2 cell assay correlation) .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox activity in metal complexes .

Q. How can contradictions in experimental data (e.g., binding affinities or reaction yields) be resolved?

  • Methodological Answer :

  • Systematic Parameter Variation : Test solvent polarity (e.g., DMSO vs. ethanol), temperature gradients, or catalyst presence to identify optimal conditions .
  • Error Analysis : Replicate experiments (n ≥ 3) to assess standard deviation in yields (e.g., 97.58 ± 0.27% for iron(III) complexes) .
  • Cross-Validation : Compare docking results across multiple software platforms (e.g., AutoDock vs. Schrödinger) to confirm binding modes .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer :

  • The electron-withdrawing Cl groups activate the carbonyl carbon for nucleophilic attack (e.g., by amines or alcohols), forming urea or carbamate derivatives.
  • Kinetic Studies : Monitor reaction progress via FTIR to track -NCO consumption. Pseudo-first-order kinetics are often observed .
  • Steric Effects : Ortho-chloro substituents hinder approach of bulky nucleophiles, requiring polar aprotic solvents (e.g., THF) to enhance reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.